3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane
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Overview
Description
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is an organic compound that features a bromomethyl group attached to a cyclobutyl ring and a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclobutyl-methyloxolane derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromomethyl group can be replaced by a nucleophile, resulting in the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with potassium permanganate can produce a carboxylic acid.
Scientific Research Applications
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane involves its reactivity with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The cyclobutyl and methyloxolane rings provide structural stability and influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: This compound has a similar bromomethyl group but features a dioxolane ring instead of a methyloxolane ring.
Methyl 3-(Bromomethyl)but-3-enoate: This compound contains a bromomethyl group attached to a butenoate moiety.
Uniqueness
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is unique due to its combination of a cyclobutyl ring and a methyloxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
3-(bromomethyl)-3-cyclobutyl-2-methyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3 |
InChI Key |
UPEOTJCVRFMPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CBr)C2CCC2 |
Origin of Product |
United States |
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